(1S,2R)-1-((2R,3R)-3-acetamido-6-(methoxycarbonyl)-3,4-dihydro-2H-pyran-2-yl)propane-1,2,3-triyl triacetate
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Overview
Description
The compound (1S,2R)-1-((2R,3R)-3-acetamido-6-(methoxycarbonyl)-3,4-dihydro-2H-pyran-2-yl)propane-1,2,3-triyl triacetate is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes an acetamido group, a methoxycarbonyl group, and a dihydropyran ring, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-((2R,3R)-3-acetamido-6-(methoxycarbonyl)-3,4-dihydro-2H-pyran-2-yl)propane-1,2,3-triyl triacetate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the dihydropyran ring, the introduction of the acetamido group, and the methoxycarbonylation reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-1-((2R,3R)-3-acetamido-6-(methoxycarbonyl)-3,4-dihydro-2H-pyran-2-yl)propane-1,2,3-triyl triacetate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(1S,2R)-1-((2R,3R)-3-acetamido-6-(methoxycarbonyl)-3,4-dihydro-2H-pyran-2-yl)propane-1,2,3-triyl triacetate: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,2R)-1-((2R,3R)-3-acetamido-6-(methoxycarbonyl)-3,4-dihydro-2H-pyran-2-yl)propane-1,2,3-triyl triacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular interactions depend on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1S,2R)-1-((2R,3R)-3-acetamido-6-(methoxycarbonyl)-3,4-dihydro-2H-pyran-2-yl)propane-1,2,3-triyl triacetate include:
This compound analogs: Compounds with similar structures but different functional groups.
Other dihydropyran derivatives: Compounds containing the dihydropyran ring with various substituents.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
Properties
CAS No. |
107020-87-1 |
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Molecular Formula |
C18H25NO10 |
Molecular Weight |
415.4 g/mol |
IUPAC Name |
methyl (2R,3R)-3-acetamido-2-[(1S,2R)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate |
InChI |
InChI=1S/C18H25NO10/c1-9(20)19-13-6-7-14(18(24)25-5)29-16(13)17(28-12(4)23)15(27-11(3)22)8-26-10(2)21/h7,13,15-17H,6,8H2,1-5H3,(H,19,20)/t13-,15-,16-,17-/m1/s1 |
InChI Key |
KFOCWQGRKRNXOD-MWQQHZPXSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1CC=C(O[C@H]1[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)C(=O)OC |
Canonical SMILES |
CC(=O)NC1CC=C(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)C(=O)OC |
Origin of Product |
United States |
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